Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester
Overview
Description
. It is known for its unique structure, which includes a benzoic acid core substituted with hydroxy and phenylmethoxy groups, and an ethyl ester functional group.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in their activity.
Biochemical Pathways
Benzylic compounds are known to participate in suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction could potentially influence various biochemical pathways in the body.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
The compound’s potential interactions with various enzymes and receptors could lead to changes in cellular signaling and function .
Action Environment
The action, efficacy, and stability of Ethyl 3-(Benzyloxy)-5-Hydroxybenzoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 3-hydroxy-5-(phenylmethoxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-(phenylmethoxy)benzoic acid or 3-oxo-5-(phenylmethoxy)benzoic acid.
Reduction: Formation of 3-hydroxy-5-(phenylmethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.
Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester group.
Uniqueness
Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-hydroxy-5-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-19-16(18)13-8-14(17)10-15(9-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAMCSNTILSOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476269 | |
Record name | Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497069-12-2 | |
Record name | Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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